![molecular formula C15H18ClN B1451428 {2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride CAS No. 1185299-97-1](/img/structure/B1451428.png)
{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride
Descripción general
Descripción
“{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride” is a chemical compound with the CAS Number: 1185299-97-1 . It has a molecular weight of 247.77 . The IUPAC name for this compound is 2-[2-(4-methylphenyl)ethyl]aniline hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17N.ClH/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16;/h2-9H,10-11,16H2,1H3;1H . This code represents the molecular structure of the compound.Aplicaciones Científicas De Investigación
Human Urinary Carcinogen Metabolites and Tobacco Research
Research has highlighted the importance of measuring human urinary carcinogen metabolites to gain insights into tobacco use and its link to cancer. Such studies involve the quantification of various carcinogens and their metabolites in urine to assess exposure levels and understand metabolism in humans. For example, NNAL and NNAL-Gluc, derived from a tobacco-specific carcinogen, serve as valuable biomarkers for studying exposure to environmental tobacco smoke (ETS) and tobacco product usage. This area of research is crucial for developing strategies for cancer prevention and understanding the role of metabolic polymorphisms in cancer susceptibility (Hecht, 2002).
Environmental Fate and Toxicity of Chemical Warfare Agent Degradation Products
Studies on the degradation products of chemical warfare agents, including various aromatic and aliphatic amines, assess their environmental fate and mammalian toxicity. This research is vital for environmental and occupational health, providing insights into the persistence and toxic effects of these compounds in the environment. Such knowledge is essential for the development of decontamination strategies and assessing the long-term environmental impacts of chemical warfare agents and their degradation products (Munro et al., 1999).
Synthesis and Structural Properties of Novel Organic Compounds
The synthesis and investigation of novel organic compounds, including those derived from reactions involving aromatic amines, contribute to the development of new materials and pharmaceuticals. Research in this area focuses on understanding the chemical properties, structural characteristics, and potential applications of these compounds, which may include applications in materials science, drug development, and as intermediates in organic synthesis (Issac & Tierney, 1996).
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments
Investigations into the occurrence and environmental behavior of parabens, which share some functional similarities with aromatic amines due to their phenolic structures, shed light on the persistence and biodegradability of these compounds in aquatic ecosystems. Such studies are critical for understanding the impact of widely used preservatives on environmental health and guiding the development of more sustainable chemical practices (Haman et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2-[2-(4-methylphenyl)ethyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16;/h2-9H,10-11,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYCFIGLPRFYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC2=CC=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662994 | |
| Record name | 2-[2-(4-Methylphenyl)ethyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185299-97-1 | |
| Record name | 2-[2-(4-Methylphenyl)ethyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane](/img/structure/B1451345.png)

![3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1451348.png)
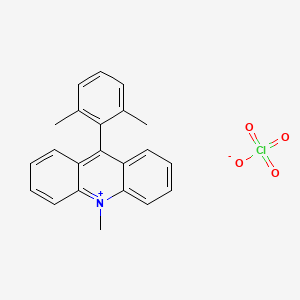


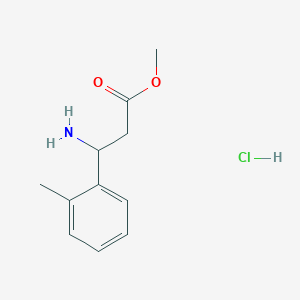
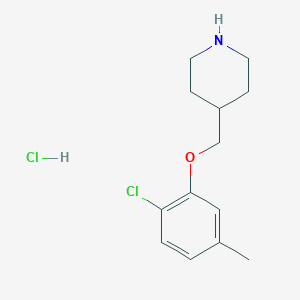
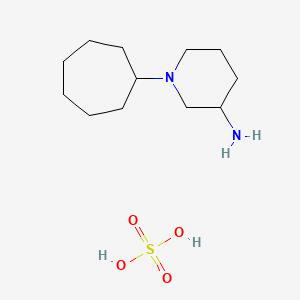
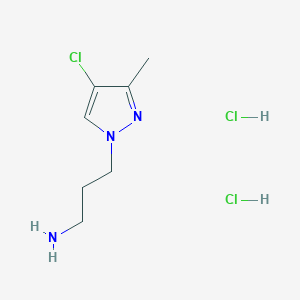


![7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate](/img/structure/B1451366.png)

